(2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile is an organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Formation of the prop-2-enenitrile moiety: This can be done through a series of reactions including nitrile formation and subsequent coupling with the imidazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: Imidazole derivatives are often used as ligands in catalytic systems.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine
Biochemistry: Used as probes or inhibitors in biochemical studies.
Industry
Agriculture: Possible use as agrochemicals.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-chlorophenyl)-3-(2-methylimidazol-4-yl)prop-2-enenitrile
- (Z)-2-(3-chlorophenyl)-3-(2-ethylsulfanyl-4-methylimidazol-4-yl)prop-2-enenitrile
Uniqueness
The presence of the ethylsulfanyl group and the specific substitution pattern on the imidazole ring may confer unique properties to (2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile, such as enhanced biological activity or selectivity.
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-3-20-15-18-10-14(19(15)2)8-12(9-17)11-5-4-6-13(16)7-11/h4-8,10H,3H2,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNINROQACDDLEN-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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